molecular formula C19H20N2O4S2 B2479281 (E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896272-98-3

(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

Cat. No. B2479281
M. Wt: 404.5
InChI Key: SEEOAFAOLOBATL-FMQUCBEESA-N
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Description

(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H20N2O4S2 and its molecular weight is 404.5. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

  • The zinc phthalocyanine derivative substituted with benzenesulfonamide groups, including a structure similar to (E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide, has shown potential in photodynamic therapy for cancer treatment. This derivative exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Cardiac Electrophysiological Activity

  • N-substituted imidazolylbenzamides or benzene-sulfonamides, which are structurally related to (E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide, have been synthesized and shown to possess cardiac electrophysiological activity. These compounds are potent selective class III agents, indicating potential for cardiac arrhythmia treatment (Morgan et al., 1990).

Anticancer Activity

  • Research has indicated that derivatives of benzamide, similar in structure to the compound , possess significant anticancer activities. For instance, certain indapamide derivatives synthesized from benzamide showed proapoptotic activity on melanoma cell lines, demonstrating potential as anticancer agents (Yılmaz et al., 2015).

Antimicrobial Activity

  • Benzamide derivatives with different bioactive moieties, closely related to (E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide, have been synthesized and evaluated for antimicrobial efficacy. Some of these compounds showed significant antibacterial and antifungal activity, suggesting their potential use in treating microbial infections (Priya et al., 2006).

Gelation Behavior in Material Science

  • In material science, a series of N-(thiazol-2-yl) benzamide derivatives, structurally akin to the compound , have been synthesized and investigated for their gelation behavior. This research contributes to understanding the role of methyl functionality and multiple non-covalent interactions in gelation, important for developing new materials (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-13-8-9-15-16(12-13)26-19(21(15)10-11-25-2)20-18(22)14-6-4-5-7-17(14)27(3,23)24/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEOAFAOLOBATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3S(=O)(=O)C)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

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